molecular formula C12H9F3N2 B11792539 2-Benzyl-4-(trifluoromethyl)pyrimidine

2-Benzyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B11792539
M. Wt: 238.21 g/mol
InChI Key: XIBDIBDDKZPUIB-UHFFFAOYSA-N
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Description

2-Benzyl-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a benzyl group at the 2-position and a trifluoromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of a suitable benzyl derivative with a trifluoromethylated pyrimidine precursor. One common method is the aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction. This method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines to produce trifluoromethylated pyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling reactions can produce various biaryl compounds.

Scientific Research Applications

2-Benzyl-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives have been shown to inhibit DNA topoisomerase II, which is essential for DNA replication and cell division . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyl-4-chloropyrimidine
  • 2-Benzyl-4-methylpyrimidine
  • 2-Benzyl-4-nitropyrimidine

Comparison

2-Benzyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity compared to similar compounds with different substituents .

Properties

Molecular Formula

C12H9F3N2

Molecular Weight

238.21 g/mol

IUPAC Name

2-benzyl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H9F3N2/c13-12(14,15)10-6-7-16-11(17-10)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XIBDIBDDKZPUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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